2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Description
Chemical Name: 2-Chloro-N-cyclopentyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide CAS Number: 854137-78-3 Molecular Formula: C₁₁H₁₈ClNO₃S Molecular Weight: 279.78 g/mol Structural Features: This compound consists of a chloroacetamide backbone with a cyclopentyl group and a 1,1-dioxo-thiolane (sulfolane) moiety at the nitrogen atom. The sulfolane ring contributes to its polarity, while the cyclopentyl group introduces steric bulk and lipophilicity .
This acetamide derivative is primarily utilized in research settings, particularly in medicinal chemistry and agrochemical studies, due to its structural versatility.
Properties
IUPAC Name |
2-chloro-N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3S/c12-7-11(14)13(9-3-1-2-4-9)10-5-6-17(15,16)8-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIQINIBCQYWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160634 | |
| Record name | 2-Chloro-N-cyclopentyl-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671704 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
854137-78-3 | |
| Record name | 2-Chloro-N-cyclopentyl-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854137-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-cyclopentyl-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of cyclopentylamine with chloroacetic acid in the presence of a suitable oxidizing agent to introduce the dioxothiolane moiety. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Research indicates that compounds with similar structures can exhibit antimicrobial and anti-inflammatory properties.
Case Studies
- Antimicrobial Activity : Studies have demonstrated that thiolane derivatives possess significant antibacterial effects against various strains of bacteria. Future investigations could explore the specific efficacy of this compound against resistant bacterial strains.
Agrochemicals
The compound's chemical characteristics suggest potential applications in agrochemicals as a pesticide or herbicide. Its chlorinated structure may enhance its effectiveness against pests while minimizing environmental impact.
Research Insights
- Pesticidal Efficacy : Preliminary studies on similar compounds indicate that thiolane derivatives can disrupt pest physiology, leading to effective pest control strategies without harming beneficial insects.
Materials Science
In materials science, the unique properties of this compound may be utilized in the development of novel polymers or coatings. The incorporation of sulfur into polymer systems can enhance thermal stability and mechanical properties.
Developmental Research
- Polymer Synthesis : Experimental work is ongoing to assess the feasibility of incorporating this compound into polymer matrices to improve their performance characteristics.
Mechanism of Action
The mechanism by which 2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Nitrogen Atom
The core structure of chloroacetamide derivatives allows for modifications at the nitrogen atom, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis of analogs:
Key Observations:
- Lipophilicity : Aromatic (e.g., 3-methylphenyl) or heteroaromatic (e.g., furfuryl) substituents increase lipophilicity, which may enhance bioavailability but reduce aqueous solubility .
- Solubility : Cyclohexyl analogs exhibit moderate solubility in organic solvents like chloroform and DMSO, whereas cyclopropyl derivatives may favor polar solvents due to reduced steric hindrance .
Functional Group Modifications in the Sulfolane Ring
Modifications to the sulfolane ring (e.g., substitution or expansion) alter electronic properties and reactivity:
Biological Activity
2-Chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, with the CAS number 854137-78-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C11H18ClN O3S
- Molecular Weight : 279.784 g/mol
- IUPAC Name : 2-chloro-N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)acetamide
- SMILES : ClCC(=O)N(C1CCCC1)C2CCS(=O)(=O)C2
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential analgesic properties and interaction with cyclooxygenase (COX) enzymes. The COX enzymes are critical in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.
Analgesic Activity
A study focusing on related acetamide derivatives demonstrated significant analgesic activity through molecular docking studies with COX enzymes. The binding affinities of various compounds were assessed, showing that certain derivatives exhibited promising interactions with COX-1 and COX-2 enzymes.
| Ligand | Binding Energy (kcal/mol) | Interaction Residues |
|---|---|---|
| Diclofenac | -7.4 | TYR |
| AKM-1 | -8.8 | ARG |
| AKM-2 | -9.0 | ARG, TYR |
| AKM-3 | -9.0 | ARG |
This table illustrates the comparative binding energies of the synthesized compounds against standard analgesics like diclofenac, indicating that AKM-2 potentially exhibits superior binding affinity and could serve as a lead compound for further development .
Case Studies and Research Findings
- Docking Studies : The molecular docking studies conducted on various derivatives indicated that modifications in the acetamide structure could enhance binding affinities to COX enzymes. This suggests that this compound may also possess similar binding characteristics .
- In Vivo Analgesic Evaluation : In vivo models have been employed to evaluate the analgesic effects of related compounds. These studies often utilize hot plate models to assess pain response, providing a practical understanding of the analgesic potential of these compounds .
- Comparative Analysis with NSAIDs : The effectiveness of this compound was compared with established non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggested that certain derivatives could offer comparable or enhanced analgesic effects relative to traditional NSAIDs like diclofenac .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-cyclopentyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves chloroacetylation of cyclopentylamine derivatives followed by coupling with sulfolane-based intermediates. Key steps include:
- Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) at 273 K to minimize side reactions .
- Monitoring reaction progress via thin-layer chromatography (TLC) with silica gel (40–63 µm) and ethyl acetate/hexane eluents .
- Purification via column chromatography (DB-FFAP or DB-5 columns) and recrystallization from methylene chloride .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?
- Protocol :
- Dissolve the compound in CDCl₃ and record ¹H-NMR spectra at 360 MHz or 600 MHz using tetramethylsilane (TMS) as an internal standard .
- Key spectral markers:
- Cyclopentyl group : Multiplets at δ 1.5–2.0 ppm (cyclopentyl CH₂) and δ 3.0–3.5 ppm (N–CH) .
- Sulfolane moiety : Singlet at δ 3.8–4.2 ppm (SO₂ groups) and doublets for thiolane protons .
- Cross-validate with GC-MS (EI mode) for molecular ion peaks (m/z 300–350 range) .
Q. What stability studies are critical for this compound under varying storage conditions?
- Approach :
- Conduct accelerated degradation studies in acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) media at 40°C for 14 days .
- Monitor degradation via HPLC (DB-5 column, 10°C/min temperature ramp) and quantify impurities using FID detection .
- Key Findings :
- Hydrolytic instability in basic conditions due to acetamide cleavage; store at 4°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data from X-ray crystallography vs. NMR for this compound?
- Case Study :
- NMR Data : Suggests planar amide groups with dihedral angles of 44.5–56.2° between aromatic and heterocyclic rings .
- X-ray Crystallography : Reveals three distinct conformers in the asymmetric unit with dihedral angles ranging from 54.8° to 77.5°, influenced by N–H···O hydrogen bonding .
- Resolution : Use DFT calculations (B3LYP/6-31G* level) to model conformational flexibility and validate against experimental data .
Q. What strategies improve regioselectivity in the synthesis of analogs with substituted thiolane rings?
- Experimental Design :
- Introduce steric hindrance via bulky substituents (e.g., 5-chlorothien-2-yl) to direct chloroacetylation to the desired position .
- Use low-temperature (-78°C) lithiation with LDA (lithium diisopropylamide) to control reaction pathways .
- Validation : Compare IR spectra for C=O stretching frequencies (1680–1720 cm⁻¹) to confirm product identity .
Q. What computational methods are effective for predicting the pharmacological activity of this compound?
- Workflow :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial penicillin-binding proteins) using PDB structures .
- Calculate binding free energies (MM-GBSA) and correlate with in vitro MIC values from antibacterial assays .
- Limitations : Overprediction of activity due to solvation effects; validate with SPR (surface plasmon resonance) for kinetic binding studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
